molecular formula C11H14O3S B079034 TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER CAS No. 10437-85-1

TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER

Cat. No.: B079034
CAS No.: 10437-85-1
M. Wt: 226.29 g/mol
InChI Key: XYXWCEWUIUOMAU-UHFFFAOYSA-N
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Description

TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER is an organic compound with the molecular formula C₁₁H₁₄O₃S. It is a derivative of cyclobutanol and 4-methylbenzenesulfonic acid. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER can be synthesized through the reaction of cyclobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of cyclobutyl 4-methylbenzenesulfonate involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cyclobutyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution and elimination reactions. The sulfonate group is a good leaving group, which facilitates these reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutylmethyl 4-methylbenzenesulfonate
  • Cyclobutyl 4-methoxybenzenesulfonate
  • Cyclobutyl 4-chlorobenzenesulfonate

Uniqueness

TOLUENE-4-SULFONIC ACID CYCLOBUTYL ESTER is unique due to its specific structure, which combines the cyclobutyl ring with the 4-methylbenzenesulfonate group. This combination imparts unique chemical properties, making it useful in specific synthetic applications and reactions .

Properties

IUPAC Name

cyclobutyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-9-5-7-11(8-6-9)15(12,13)14-10-3-2-4-10/h5-8,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXWCEWUIUOMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504632
Record name Cyclobutyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10437-85-1
Record name Cyclobutyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cyclobutanol (1 g, 13.9 mmol) in pyridine (20 mL) was added p-toluenesulfonyl chloride (2.9 g, 15.3 mmol) and the solution stirred at room temperature for 4 hours. Aqueous HCl was then added, and the solution extracted with ethyl acetate (×3). The combined organic layers were washed successively with saturated aqueous copper(II) sulfate (×3) and brine, then dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The residue was purified using flash column chromatography on silica gel (gradient of 0% to 5% ethyl acetate in petrol) to give cyclobutyl 4-methylbenzenesulfonate (2.05 g, 9.07 mmol, 65%) as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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